![molecular formula C13H11ClO B1601015 (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol CAS No. 22494-48-0](/img/structure/B1601015.png)
(4'-Chloro-[1,1'-biphenyl]-4-yl)methanol
Overview
Description
“(4’-Chloro-[1,1’-biphenyl]-4-yl)methanol” is a derivative of biphenyl, which is a compound that consists of two connected phenyl rings . The compound has a chlorine atom attached to one of the phenyl rings .
Synthesis Analysis
The synthesis of such compounds often involves nucleophilic aromatic substitution reactions . The conditions necessary for an aryl halide to undergo nucleophilic aromatic substitution include the presence of a strong base and a good leaving group .Molecular Structure Analysis
The molecular formula of “(4’-Chloro-[1,1’-biphenyl]-4-yl)methanol” is C13H11ClO . It consists of a biphenyl core with a chlorine atom attached to one of the phenyl rings and a methanol group attached to the other .Chemical Reactions Analysis
The compound, being an aryl halide, can undergo various types of reactions, including electrophilic aromatic substitution . The reaction involves the attack of an electrophile at carbon to form a cationic intermediate .Physical And Chemical Properties Analysis
The compound has a molecular weight of 218.679 Da . It has a density of 1.2±0.1 g/cm3, a boiling point of 379.3±30.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C .Scientific Research Applications
Pharmaceuticals
Biphenyl derivatives are prominent in drug development, with applications ranging from antimicrobial to anti-inflammatory treatments. They serve as structural moieties in compounds with various pharmacological activities, including antifungal, antibacterial, and antimalarial drugs .
Agriculture
These compounds are used in agricultural products, likely due to their biological activity that can protect plants against pests and diseases .
Organic Light-Emitting Diodes (OLEDs)
Biphenyl derivatives are used in the production of fluorescent layers for OLEDs, indicating their significance in the development of advanced display technologies .
Liquid Crystals
As building blocks for basic liquid crystals, biphenyl derivatives play a crucial role in the creation of displays and other technologies that rely on liquid crystal properties .
Topical Retinoids
Some biphenyl derivatives are used as active ingredients in topical retinoids for treating acne vulgaris and possess anti-inflammatory and antibacterial properties .
Cancer Treatment
Derivatives like sonidegib act as drugs for basal cell carcinoma, showcasing the potential of biphenyl compounds in cancer therapy .
Safety and Hazards
properties
IUPAC Name |
[4-(4-chlorophenyl)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO/c14-13-7-5-12(6-8-13)11-3-1-10(9-15)2-4-11/h1-8,15H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCQMBTWYIRYCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70509530 | |
Record name | (4'-Chloro[1,1'-biphenyl]-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70509530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
22494-48-0 | |
Record name | (4'-Chloro[1,1'-biphenyl]-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70509530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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